molecular formula C19H25FN2O B6119824 7-(cyclopropylmethyl)-2-(3-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

7-(cyclopropylmethyl)-2-(3-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6119824
M. Wt: 316.4 g/mol
InChI Key: NSXDVWXMXAXCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(cyclopropylmethyl)-2-(3-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a spirocyclic amine that has been synthesized using various methods.

Scientific Research Applications

7-(cyclopropylmethyl)-2-(3-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one has potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. As such, this compound may have potential applications in the treatment of addiction and other disorders related to dopamine dysregulation.

Mechanism of Action

The mechanism of action of 7-(cyclopropylmethyl)-2-(3-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with the dopamine D3 receptor. This compound acts as a selective antagonist of this receptor, which inhibits its activity. This, in turn, leads to a decrease in the release of dopamine in certain regions of the brain, which may be beneficial in the treatment of addiction and other disorders related to dopamine dysregulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(cyclopropylmethyl)-2-(3-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one are still being studied. However, it has been found to have a selective effect on the dopamine D3 receptor, which suggests that it may have potential applications in the treatment of addiction and other disorders related to dopamine dysregulation.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(cyclopropylmethyl)-2-(3-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the effects of this receptor on various physiological and behavioral processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 7-(cyclopropylmethyl)-2-(3-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one. One area of interest is its potential applications in the treatment of addiction and other disorders related to dopamine dysregulation. Further research is needed to determine the efficacy and safety of this compound in these applications. Additionally, research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential applications in other areas of research.

Synthesis Methods

The synthesis of 7-(cyclopropylmethyl)-2-(3-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one can be achieved using various methods. One of the most common methods involves the reaction of 3-fluorobenzylamine with cyclopropylmethylamine in the presence of a catalyst. The resulting intermediate is then reacted with a spirocyclic ketone to yield the final product.

properties

IUPAC Name

7-(cyclopropylmethyl)-2-[(3-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O/c20-17-4-1-3-16(11-17)12-21-10-8-19(14-21)7-2-9-22(18(19)23)13-15-5-6-15/h1,3-4,11,15H,2,5-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXDVWXMXAXCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)CC3=CC(=CC=C3)F)C(=O)N(C1)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Cyclopropylmethyl)-2-[(3-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one

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